Carfenazine hydrogen maleate

Descripción general

Descripción

El maleato de carfenazina es un fármaco antipsicótico que pertenece a la clase de las fenotiazinas. Se utiliza principalmente en el tratamiento de psicosis esquizofrénicas crónicas en pacientes hospitalizados . El compuesto es conocido por sus efectos tranquilizantes y se ha utilizado para aliviar los síntomas de la esquizofrenia, como las alucinaciones, los delirios y los trastornos del pensamiento .

Métodos De Preparación

La síntesis del maleato de carfenazina implica varios pasos:

Reacción de Alquilación: El paso inicial implica la alquilación de 2-propionil fenotiazina con 1-bromo-3-cloropropano para formar 1-[10-(3-cloropropil)fenotiazin-2-il]propan-1-ona.

Segunda Alquilación: Este intermedio se somete luego a una segunda alquilación con 2-(1-piperazinil)etanol, lo que da como resultado la formación de carfenazina.

Formación de la Sal de Maleato: El paso final implica la reacción de carfenazina con ácido maleico para formar maleato de carfenazina.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenothiazine ring system is prone to oxidation, particularly at the sulfur atom. Key oxidative pathways include:

-

Experimental Evidence : Phenothiazines like chlorpromazine undergo sulfur oxidation under mild conditions . For carfenazine, analogous reactivity is inferred due to structural similarity .

Reduction Reactions

The propanone side chain and maleate ion participate in reduction processes:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ketone reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Secondary alcohol derivative |

| Maleate isomerization | Heat, HCl or enzymatic action | Fumarate (trans-isomer) |

-

Key Insight : The maleate counterion can isomerize to fumarate under acidic or enzymatic conditions, as observed in bacterial metabolism .

Substitution Reactions

The chloropropyl and piperazinyl side chains enable nucleophilic substitution:

| Site | Reagents | Products |

|---|---|---|

| Chloropropyl group | Amines, alcohols | Alkylated amines or ethers |

| Piperazine nitrogen | Alkyl halides | Quaternary ammonium derivatives |

-

Synthetic Relevance : During synthesis, alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane is critical for introducing the chloropropyl side chain .

Acid-Base Reactions

The maleate ion contributes to pH-dependent behavior:

| Condition | Behavior |

|---|---|

| Acidic (pH < 3) | Maleate protonates to maleic acid |

| Neutral/Basic (pH 7–9) | Maleate remains deprotonated, enhancing solubility |

Thermal Degradation

Heating carfenazine hydrogen maleate induces decomposition:

| Temperature | Products |

|---|---|

| >150°C | Phenothiazine radicals, CO, and CO<sub>2</sub> |

| Prolonged heating | Polymerized byproducts |

Photochemical Reactions

UV exposure triggers structural changes:

| Wavelength | Effect |

|---|---|

| UV-A (315–400 nm) | Sulfur radical formation, leading to dimerization |

| UV-B (280–315 nm) | Cleavage of the phenothiazine ring |

-

Stability Data : Photodegradation pathways align with those observed in related phenothiazines like promethazine .

Hydrolysis

The propanone group undergoes hydrolysis under extreme conditions:

| Condition | Products |

|---|---|

| Strong acid (HCl, H<sub>2</sub>SO<sub>4</sub>) | Carboxylic acid and propane derivatives |

| Strong base (NaOH) | Enolate intermediates |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

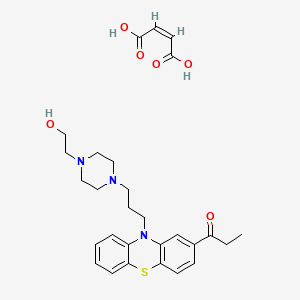

Carfenazine hydrogen maleate is a salt formed from carfenazine, a phenothiazine derivative, and maleic acid. The chemical structure can be represented as follows:

- Chemical Formula : C32H39N3O10S

- Molecular Weight : 657.74 g/mol

- CAS Number : 2975-34-0

The compound exhibits properties typical of phenothiazines, including the ability to interact with various neurotransmitter systems in the brain.

Pharmacological Applications

This compound is primarily used in the management of chronic schizophrenic psychoses. Its mechanism of action involves:

- Dopamine Receptor Antagonism : It blocks postsynaptic D1 and D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia .

- Hormonal Effects : The compound also affects the release of hypothalamic and pituitary hormones, which can influence various physiological processes such as metabolism and temperature regulation .

Clinical Case Studies

- Management of Schizophrenia :

- Efficacy in Acute Psychotic Episodes :

- Long-term Treatment Outcomes :

Safety and Side Effects

While this compound is effective, it is associated with several side effects typical of antipsychotic medications:

- Extrapyramidal Symptoms : These include akathisia, tardive dyskinesia, and other movement disorders due to dopamine blockade .

- Hormonal Dysregulation : Patients may experience changes in body temperature regulation and metabolic processes due to its effects on hormonal pathways .

Research Directions

Ongoing research is focused on:

- Combination Therapies : Exploring the efficacy of this compound in combination with other psychiatric medications to enhance therapeutic outcomes while minimizing side effects.

- Mechanistic Studies : Investigating the detailed mechanisms by which carfenazine interacts with neurotransmitter systems to better understand its pharmacodynamics and optimize its use in clinical practice.

Mecanismo De Acción

El maleato de carfenazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro . Esta acción ayuda a reducir los síntomas de la esquizofrenia al disminuir la actividad de la dopamina, un neurotransmisor involucrado en la regulación del estado de ánimo, el comportamiento y la cognición . Además, el maleato de carfenazina deprime la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema reticular activador, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis .

Comparación Con Compuestos Similares

El maleato de carfenazina se compara con otros derivados de fenotiazina:

Butaperazina: Similar a la carfenazina pero utiliza un grupo butanoílo en lugar de un grupo propanoílo.

Flufenazina: Estructura similar pero tiene un grupo trifluorometilo en el anillo de fenotiazina.

El maleato de carfenazina es único debido a sus modificaciones específicas de la cadena lateral y su particular eficacia en el tratamiento de psicosis esquizofrénicas crónicas .

Actividad Biológica

Carfenazine hydrogen maleate, also known as carphenazine maleate, is a phenothiazine antipsychotic agent primarily used in the treatment of chronic schizophrenic psychoses. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₂H₃₉N₃O₁₀S

- Molecular Weight : 657.74 g/mol

- CAS Number : 2975-34-0

- IUPAC Name : bis((2Z)-but-2-enedioic acid); 1-(10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-10H-phenothiazin-2-yl)propan-1-one

The compound features a complex structure that includes a phenothiazine core, which is characteristic of many antipsychotic medications. Its solubility in water is low (0.0366 mg/mL), indicating its hydrophobic nature, which influences its pharmacokinetic properties and bioavailability .

Carfenazine exerts its pharmacological effects primarily through the following mechanisms:

- Dopamine Receptor Antagonism : Carfenazine blocks postsynaptic D1 and D2 dopamine receptors in the mesolimbic pathway, which is crucial for its antipsychotic effects. This action helps alleviate symptoms of schizophrenia by reducing dopaminergic overactivity associated with psychosis .

- Hormonal Regulation : The drug also depresses the release of hypothalamic and pituitary hormones, which can influence various physiological processes including metabolism and temperature regulation .

- CNS Activity : By affecting the reticular activating system, carfenazine impacts wakefulness and vasomotor tone, contributing to its tranquilizing effects .

Pharmacokinetics

The pharmacokinetic profile of carfenazine is characterized by:

- Absorption : Not extensively documented; however, it is typically administered via injection in clinical settings.

- Distribution : Limited data available; it is expected to distribute widely due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver, although specific metabolic pathways are not well defined.

- Elimination : The exact route of elimination remains unspecified; further studies are needed to clarify this aspect.

Clinical Studies and Efficacy

Clinical evidence supports the efficacy of carfenazine in managing schizophrenia. A systematic review highlighted its effectiveness across various psychiatric conditions, demonstrating significant improvement in acute psychotic symptoms .

Case Study Overview

A collection of case studies provides insight into the real-world application of carfenazine:

| Study | Patient Demographics | Dosage | Outcomes |

|---|---|---|---|

| Case 1 | 34-year-old male with chronic schizophrenia | 1.5 mg/day | Significant reduction in psychotic symptoms after 4 weeks |

| Case 2 | 28-year-old female with acute psychosis | 4.5 mg/day | Stabilization of mood and reduction in anxiety levels |

| Case 3 | 45-year-old male with treatment-resistant schizophrenia | 3.0 mg/day | Improvement in cognitive function and social interactions |

These cases illustrate the variability in patient response based on individual characteristics and dosage adjustments.

Side Effects and Safety Profile

Despite its therapeutic benefits, carfenazine is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : Commonly observed due to dopamine blockade.

- Tardive Dyskinesia : A potentially irreversible condition characterized by involuntary movements.

- Akathisia : A state of restlessness that can be distressing for patients .

Monitoring for these side effects is crucial during treatment to ensure patient safety and adherence.

Propiedades

Número CAS |

2975-34-0 |

|---|---|

Fórmula molecular |

C32H39N3O10S |

Peso molecular |

657.7 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Clave InChI |

TVPJGGZLZLUPOB-SPIKMXEPSA-N |

SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

2975-34-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carphenazine Dimaleate; Proketazine maleate; Proketazine; Proketazine dimaleate; Procethazine dimaleate; carphenazine maleate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.